molecular formula C11H14FNO2 B6195950 (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid CAS No. 2751603-32-2

(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B6195950
CAS No.: 2751603-32-2
M. Wt: 211.2
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Description

(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with dimethylamine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired (2S)-enantiomer.

    Final Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to be efficient and sustainable for such processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its specific stereochemistry.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group and fluorophenyl ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid: A similar compound with a chlorine atom instead of fluorine.

    2-(dimethylamino)-3-(4-bromophenyl)propanoic acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness

(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is unique due to its specific (2S) stereochemistry, which imparts distinct biological activity and selectivity in its applications. The presence of the fluorine atom also enhances its stability and reactivity compared to other halogen-substituted analogs.

Properties

CAS No.

2751603-32-2

Molecular Formula

C11H14FNO2

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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